3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one Apigenin-d5 is an internal standard for the quantificaiton of apigenin (Item No. 10010275) by GC- or LC-MS. Apigenin is a flavonoid compound found in many fruits and vegetables that selectively inhibits casein kinase 2 (CK2). Apigenin inhibits CK2 activity in the renal cortex with an IC50 value of 30 µM to improve renal function in a rat model of glomerulonephritis. CK2 inhibition by 20 µM apigenin decreases the degradation of IκBα and down-regulates NF-κB levels in WEHI-231 cells. Apigenin, at 5 µM, is a potent inhibitor of the synthesis of the inflammatory mediators nitric oxide and prostaglandin E2, reducing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression by 56% and 64%, respectively, in the macrophage cell line J774A.1.
Brand Name: Vulcanchem
CAS No.: 263711-74-6
VCID: VC0022304
InChI: InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D
SMILES: C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Molecular Formula: C15H10O5
Molecular Weight: 275.27 g/mol

3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one

CAS No.: 263711-74-6

Reference Standards

VCID: VC0022304

Molecular Formula: C15H10O5

Molecular Weight: 275.27 g/mol

3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one - 263711-74-6

CAS No. 263711-74-6
Product Name 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
Molecular Formula C15H10O5
Molecular Weight 275.27 g/mol
IUPAC Name 3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D
Standard InChIKey KZNIFHPLKGYRTM-DKFMXDSJSA-N
Isomeric SMILES [2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H]
SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Description Apigenin-d5 is an internal standard for the quantificaiton of apigenin (Item No. 10010275) by GC- or LC-MS. Apigenin is a flavonoid compound found in many fruits and vegetables that selectively inhibits casein kinase 2 (CK2). Apigenin inhibits CK2 activity in the renal cortex with an IC50 value of 30 µM to improve renal function in a rat model of glomerulonephritis. CK2 inhibition by 20 µM apigenin decreases the degradation of IκBα and down-regulates NF-κB levels in WEHI-231 cells. Apigenin, at 5 µM, is a potent inhibitor of the synthesis of the inflammatory mediators nitric oxide and prostaglandin E2, reducing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression by 56% and 64%, respectively, in the macrophage cell line J774A.1.
Synonyms 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one-d5; 4’,5,7-Trihydroxyflavone-d5; Pelargidenon 1449-d5; [3,6,8,3’,5’-d5]-Apigenin;
PubChem Compound 12358401
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator